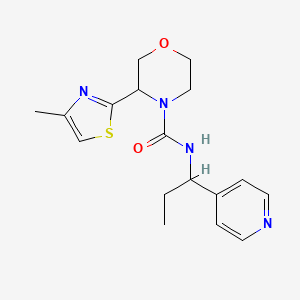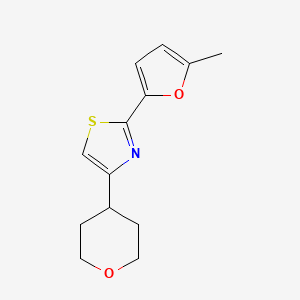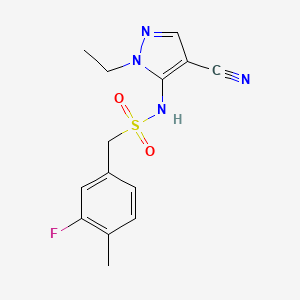
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one, also known as CPP, is a synthetic compound that belongs to the class of pyrrolidin-2-one derivatives. It is widely used in scientific research due to its unique properties, including its ability to modulate the activity of certain neurotransmitters in the brain.
Mechanism of Action
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one works by binding to and inhibiting the reuptake of neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in an enhancement of neurotransmitter signaling and modulation of neuronal activity.
Biochemical and Physiological Effects
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine, serotonin, and norepinephrine, which are associated with feelings of pleasure, happiness, and well-being. 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one in lab experiments is its ability to modulate the activity of specific neurotransmitters, which allows researchers to study the effects of these neurotransmitters on behavior and mood. However, 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several potential future directions for research on 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one. One area of interest is its potential use as a therapeutic agent for depression and anxiety. Another area of interest is its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to investigate the long-term effects of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one use and its potential for abuse.
Conclusion
In conclusion, 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one is a synthetic compound with unique properties that make it a valuable tool for scientific research. Its ability to modulate the activity of specific neurotransmitters has led to extensive research on its potential use as a therapeutic agent for various neurological disorders. While there are limitations to its use, further research on 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has the potential to lead to new treatments for depression, anxiety, and addiction.
Synthesis Methods
The synthesis of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one involves the reaction of cyclopropylamine with 3,3-dimethylbutyraldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one. The purity and yield of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one can be improved by using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has been extensively studied for its potential use as a therapeutic agent for various neurological disorders, including depression, anxiety, and addiction. It has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
1-cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-13(2,3)6-7-14-10-8-12(16)15(9-10)11-4-5-11/h10-11,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRKTCXDCYHBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC1CC(=O)N(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633220.png)
![1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol](/img/structure/B7633222.png)
![1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea](/img/structure/B7633226.png)

![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)
![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)

![2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7633263.png)

![1-(Azepan-1-yl)-2-[3-[(2-methylpyrazol-3-yl)methylamino]-1,2,4-triazol-1-yl]ethanone](/img/structure/B7633278.png)
![3-[(dimethylamino)methyl]-N-[1-(4-ethylsulfanylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633282.png)
![6-Methyl-3-[(1-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one](/img/structure/B7633285.png)
![N-(cyclopropylmethyl)-4-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7633314.png)